molecular formula C22H19N3O5 B2477173 5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021083-54-4

5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B2477173
CAS RN: 1021083-54-4
M. Wt: 405.41
InChI Key: IKSLOMLYBVEHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid” is a complex organic molecule. It contains an imidazo[4,5-b]pyridine core, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure containing atoms of at least two different elements .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a carboxylic acid group. The presence of methoxy groups (-OCH3) on the phenyl rings would contribute to the electron-donating nature of these rings .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carboxylic acid group can participate in acid-base reactions, and the aromatic rings can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a carboxylic acid group would make this compound acidic. The aromatic rings and methoxy groups would likely make this compound relatively non-polar .

Scientific Research Applications

Synthesis and Optical Properties

Compounds with structures related to 5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo4,5b4,5-bpyridine-7-carboxylic acid have been synthesized through various methods, including one-pot synthesis techniques. These compounds exhibit remarkable optical properties, such as large Stokes' shifts and tunable quantum yields, making them suitable for applications in luminescent materials. For example, Volpi et al. (2017) demonstrated the one-pot synthesis of 1,3-diarylated imidazo1,5a1,5-apyridine derivatives with significant Stokes' shifts and quantum yields varying from 6.4% to 38.5%, suggesting potential use in low-cost luminescent materials (Volpi et al., 2017).

Biological Activities

Certain derivatives of imidazo1,2a1,2-apyridines, including those structurally similar to the compound , have shown potential as antiprotozoal agents. Ismail et al. (2004) synthesized dicationic imidazo1,2a1,2-apyridines with significant in vitro and in vivo activities against Trypanosoma and Plasmodium species, highlighting their potential in therapeutic applications (Ismail et al., 2004).

Material Science Applications

Research on imidazo4,5b4,5-bpyridine derivatives has also extended into materials science, where their incorporation into metal-organic frameworks (MOFs) and coordination polymers has been explored. These compounds serve as ligands to construct MOFs with unique architectures and properties, including gas adsorption and luminescence. For instance, Xiong et al. (2013) utilized multifunctional imidazole dicarboxylates to construct metal-organic frameworks with diverse architectures, demonstrating their potential in gas storage and separation (Xiong et al., 2013).

Photocatalytic Activities

The photocatalytic activities of compounds based on imidazo1,2a1,2-apyridine derivatives have been investigated, showing promise in environmental applications such as dye degradation. Li et al. (2018) synthesized Pb-based coordination polymers with excellent stability and photocatalytic activities, capable of efficiently degrading dyes under visible light irradiation (Li et al., 2018).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-28-14-7-4-12(5-8-14)20-24-19-15(22(26)27)11-16(23-21(19)25-20)13-6-9-17(29-2)18(10-13)30-3/h4-11H,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSLOMLYBVEHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.